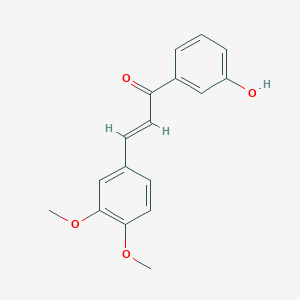

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of methoxy and hydroxy groups on the phenyl rings contributes to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy and hydroxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated ketones and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Several studies have investigated the anticancer effects of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : The compound demonstrated significant inhibitory activity against MDA-MB-231 and MCF-7 cell lines, with enhanced potency attributed to methoxy substitutions on the aromatic rings .

- Lung Cancer : In vitro studies indicated that this compound could reduce cell viability in A549 cells, suggesting potential as a therapeutic agent for lung cancer .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. This synthetic route allows for the modification of substituents to enhance biological activity.

Study on Anticancer Mechanism

A study published in MDPI explored the mechanism of action of similar chalcone derivatives, highlighting their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt . This provides insights into how this compound may function similarly.

Evaluation of Antioxidant Effects

Research conducted on various chalcone derivatives indicated that those with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. This suggests that this compound could be a potent antioxidant agent .

Wirkmechanismus

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to the presence of methoxy and hydroxy groups, which can scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chalcone: The parent compound of (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one.

Flavonoids: A class of compounds structurally related to chalcones with similar biological activities.

Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system and known for its anti-inflammatory and antioxidant properties.

Uniqueness

This compound is unique due to the specific arrangement of methoxy and hydroxy groups on the phenyl rings, which imparts distinct chemical reactivity and biological activity compared to other chalcones and related compounds.

Biologische Aktivität

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of considerable interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 178445-80-2

- Molecular Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

- Purity : 95%

Biological Activity Overview

Chalcones, including this compound, exhibit a range of biological activities such as:

- Anticancer Activity

- Antioxidant Properties

- Anti-inflammatory Effects

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer effects, particularly against melanoma and breast cancer cells. The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via mitochondrial dysfunction and activation of caspases. Specifically, it leads to the release of cytochrome c from mitochondria and activation of caspase 3/7 .

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase by modulating proteins associated with cell cycle regulation such as cyclin B1 and p21 .

- DNA Damage Response : The compound induces DNA damage as evidenced by increased phosphorylation of ATM and downstream signaling molecules like p53 and histone H2A.X . This response is crucial for triggering apoptosis in cancer cells.

Study 1: Antiproliferative Effects on Melanoma Cells

In a study examining the effects of chalcone derivatives on melanoma cell lines, this compound was found to significantly inhibit cell proliferation. The study reported:

- Inhibition Rate : A reduction in cell viability by over 50% at concentrations above 10 µM after 72 hours.

- Mechanisms : Induction of apoptosis was confirmed through flow cytometry analysis showing an increase in sub-G0/G1 phase cells .

Study 2: Breast Cancer Cell Line Analysis

Another research investigation focused on breast cancer cells demonstrated that this chalcone derivative could effectively suppress tumor growth. Key findings included:

- Caspase Activation : Significant activation of caspases was observed, indicating apoptotic pathways were engaged.

- Mitochondrial Membrane Potential : A marked decrease in mitochondrial membrane potential was noted, correlating with the induction of apoptosis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUGQAHOPUVTAQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.